molecular formula C12H20INO2 B13939760 tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13939760
M. Wt: 337.20 g/mol
InChI Key: VFHQGVWSBSEDAD-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The tert-butyl group and the iodo substituent add unique properties to this molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor azaspiro compound. The reaction conditions often require the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted azaspiro compounds, while oxidation and reduction reactions can lead to different oxidation states of the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of spiro compounds on biological systems. It may serve as a precursor for the synthesis of potential therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8H2,1-3H3

InChI Key

VFHQGVWSBSEDAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)I

Origin of Product

United States

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